[(3-Methoxyphenyl)methoxy]acetyl chloride
Overview
Description
[(3-Methoxyphenyl)methoxy]acetyl chloride is an organic compound with the molecular formula C10H11ClO3. It is a derivative of acetyl chloride where the acetyl group is substituted with a (3-methoxyphenyl)methoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(3-Methoxyphenyl)methoxy]acetyl chloride can be synthesized through the reaction of [(3-methoxyphenyl)methoxy]acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the resulting this compound is purified by distillation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient chlorinating agents and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
[(3-Methoxyphenyl)methoxy]acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form [(3-methoxyphenyl)methoxy]acetic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the [(3-methoxyphenyl)methoxy]acetyl group into aromatic compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the synthesis of this compound from the corresponding acid.
Lewis Acids (e.g., AlCl3): Used as catalysts in Friedel-Crafts acylation reactions.
Amines and Alcohols: React with this compound to form amides and esters.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Aromatic Ketones: Formed in Friedel-Crafts acylation reactions.
Scientific Research Applications
[(3-Methoxyphenyl)methoxy]acetyl chloride has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of medicinal compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [(3-Methoxyphenyl)methoxy]acetyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, such as amines and alcohols, through the substitution of the chloride group. In Friedel-Crafts acylation, it reacts with aromatic compounds in the presence of a Lewis acid catalyst to form aromatic ketones. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
[(3,4-Dimethoxyphenyl)methoxy]acetyl chloride: Similar structure with an additional methoxy group on the aromatic ring.
[(4-Methoxyphenyl)methoxy]acetyl chloride: Similar structure with the methoxy group in the para position.
[(3-Methoxyphenyl)acetyl chloride: Lacks the methoxy group on the acetyl side chain.
Uniqueness
[(3-Methoxyphenyl)methoxy]acetyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the methoxy group can also affect the compound’s electronic properties and its interactions with other molecules .
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methoxy]acetyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-9-4-2-3-8(5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFRBTAZXFRNKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80788253 | |
Record name | [(3-Methoxyphenyl)methoxy]acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80788253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54212-35-0 | |
Record name | Acetyl chloride, [(3-methoxyphenyl)methoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54212-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(3-Methoxyphenyl)methoxy]acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80788253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.